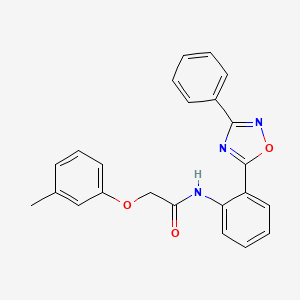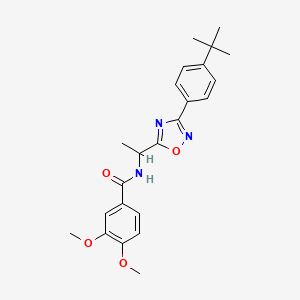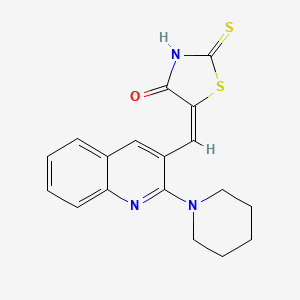
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide, also known as POA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. POA is a member of the oxadiazole family and has been found to exhibit promising biological activities, making it a subject of interest in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In particular, this compound has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. This compound has also been found to interact with ion channels, leading to potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, depending on the target and concentration. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate ion channel activity. In vivo studies have demonstrated the potential of this compound as an anticancer and anti-inflammatory agent, although further research is needed to confirm these effects.
Advantages and Limitations for Lab Experiments
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has several advantages for laboratory experiments, including its synthetic accessibility, high purity, and well-defined chemical structure. This compound is also stable under various conditions, making it suitable for long-term storage and handling. However, this compound has some limitations, including its low solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide, including the development of new synthetic methods for this compound derivatives with improved properties and activities. Further studies are also needed to elucidate the mechanism of action of this compound and its potential applications in drug discovery and materials science. In addition, the biological effects of this compound on different cell types and tissues need to be investigated to better understand its pharmacological potential.
Synthesis Methods
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide can be synthesized through a multi-step process that involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with m-toluidine, followed by the reaction of the resulting intermediate with 2-bromoacetophenone. The final product is obtained through purification and isolation steps. The chemical structure of this compound has been confirmed through various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Scientific Research Applications
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been found to exhibit significant antimicrobial, antitumor, and anti-inflammatory activities. In biochemistry, this compound has been shown to interact with various enzymes and proteins, including kinases and ion channels, leading to potential applications in drug discovery. In materials science, this compound has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-8-7-11-18(14-16)28-15-21(27)24-20-13-6-5-12-19(20)23-25-22(26-29-23)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOIIUCLJSNDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-triethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691573.png)
![N-(3-methylphenyl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7691578.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7691596.png)
![2-phenyl-N'-[(E)-(pyridin-2-yl)methylidene]acetohydrazide](/img/structure/B7691597.png)


![2-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691629.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691655.png)


![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7691669.png)
